Product packaging for 2,4-Dichloromandelic acid(Cat. No.:CAS No. 7554-78-1)

2,4-Dichloromandelic acid

Cat. No.: B3056955
CAS No.: 7554-78-1
M. Wt: 221.03 g/mol
InChI Key: YBOCBYSVZOREGT-UHFFFAOYSA-N
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Description

Contextualization within Mandelic Acid Derivative Chemistry

Mandelic acid and its derivatives represent a highly valuable class of α-hydroxy acids that serve as crucial building blocks in organic synthesis. researchgate.netnih.govacs.org They are particularly significant as chiral intermediates for the synthesis of a wide range of pharmaceuticals. researchgate.netgoogle.com The core structure of mandelic acid, featuring a carboxylic acid and a hydroxyl group on the same carbon atom adjacent to a phenyl ring, allows for diverse chemical modifications.

These derivatives are explored for various applications, including their use as chiral resolving agents to separate enantiomers—a critical process in the pharmaceutical industry where often only one enantiomer of a drug provides the desired therapeutic effect. scivisionpub.comlibretexts.orgtcichemicals.comlibretexts.org The synthesis of optically active mandelic acid esters and other derivatives is a significant area of research, with methods ranging from classical chemical synthesis to more modern organocatalytic and biocatalytic approaches. nih.govmpg.de The versatility of the mandelic acid scaffold allows for the introduction of various substituents onto the phenyl ring, leading to a wide array of derivatives with tailored properties.

Significance of Dichloro-Substitution in Mandelic Acid Core Structures

The introduction of two chlorine atoms at the 2 and 4 positions of the phenyl ring in the mandelic acid structure results in 2,4-Dichloromandelic acid, a compound with distinct characteristics. Halogenation of the mandelic acid core is a known strategy to modify its chemical and physical properties. unimelb.edu.au The presence of halogen substituents can introduce additional sites for intermolecular interactions, such as hydrogen and halogen bonding, which can influence the compound's crystal packing and coordination chemistry. unimelb.edu.au

This is particularly relevant in the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs), where halogenated mandelic acid derivatives are investigated as potential building blocks for materials with applications in enantioselective processes. unimelb.edu.au

Furthermore, this compound has been identified as a metabolite of the insecticide/acaricide spirodiclofen (B1663620) and the insecticide chlorfenvinphos (B103538). epa.govherts.ac.ukfao.org In biological systems, the parent compounds undergo metabolic transformations that lead to the formation of this compound, which is then excreted. fao.orgtandfonline.cominchem.org The study of such metabolites is crucial for understanding the environmental fate and toxicology of pesticides.

Overview of Current Research Trajectories and Gaps

Current research involving this compound and related halogenated mandelic acids appears to follow several key trajectories. One significant area is their application in materials chemistry, specifically as chiral ligands for the synthesis of coordination polymers. unimelb.edu.au Studies have explored how the position and type of halogen substituent on the mandelic acid ring affect the structure and properties of these materials. unimelb.edu.aunih.gov

Another research focus is the resolution of racemic halogenated mandelic acids. nih.gov Developing efficient methods to separate the enantiomers of these compounds is important because optically pure forms are often required for their use as pharmaceutical intermediates or chiral resolving agents. nih.govnih.gov Research has been conducted on the resolution of various chloromandelic acids through co-crystallization with other chiral compounds. nih.gov

While there is a body of research on halogenated mandelic acids as a class, a notable gap exists in the literature specifically dedicated to the individual properties and applications of this compound beyond its role as a metabolite. Much of the research focuses on other isomers, such as 2-chloromandelic acid, which is a key intermediate for the synthesis of the antiplatelet drug clopidogrel. google.comnih.gov Consequently, there is an opportunity for further investigation into the unique potential of this compound as a chiral building block, a resolving agent, or in the development of novel functional materials. Further studies could also explore its potential biological activities, independent of its role as a pesticide metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O3 B3056955 2,4-Dichloromandelic acid CAS No. 7554-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H6Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YBOCBYSVZOREGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10905057
Record name 2,4-Dichloromandelic acid
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Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7554-78-1
Record name 2,4-Dichloromandelic acid
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Record name 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
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Synthetic Methodologies for 2,4 Dichloromandelic Acid

Chemical Synthesis Approaches

Chemical synthesis provides several reliable routes to racemic 2,4-Dichloromandelic acid. These methods typically involve the formation of a key intermediate, which is then converted to the final product through hydrolysis.

One documented pathway to this compound involves the use of 2,4-Dichlorophenylacetonitrile as a starting material. cookechem.comchemicalbook.comsigmaaldrich.com This compound, also known as 2,4-dichlorobenzyl cyanide, serves as a direct precursor. The synthesis is considered important for the development of certain pharmaceutical products. lookchem.com The conversion of the nitrile group (-CN) and the adjacent methylene (B1212753) group (-CH2-) into a carboxylic acid (-COOH) and a hydroxyl group (-OH), respectively, is required. This transformation can be achieved through hydrolysis, typically under acidic or basic conditions, although specific conditions for this exact transformation are part of broader, established chemical principles.

More broadly, the synthesis of this compound is rooted in the chemistry of halogenated benzene (B151609) derivatives. byjus.com The starting point can be a simpler, commercially available dichlorinated benzene compound which is then functionalized. A common strategy for synthesizing mandelic acid analogues involves starting with the corresponding benzaldehyde (B42025).

A plausible synthetic route begins with 2,4-dichlorobenzaldehyde (B42875). This key intermediate can be prepared from 2,4-dichlorotoluene (B165549) via oxidation. The alkyl substituent of an alkylbenzene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) in acidic solution. pressbooks.pub For the synthesis of an aldehyde, milder and more selective oxidation methods are necessary. Once 2,4-dichlorobenzaldehyde is obtained, it can be converted to this compound via the cyanohydrin pathway.

The cyanohydrin route is a classical and highly effective method for preparing alpha-hydroxy acids, including mandelic acid and its derivatives. youtube.comscribd.com This two-step process begins with the nucleophilic addition of a cyanide anion to an aldehyde or ketone. libretexts.org

Cyanohydrin Formation : 2,4-dichlorobenzaldehyde is reacted with a source of cyanide, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., NaCN), to form the corresponding cyanohydrin, 2-(2,4-dichlorophenyl)-2-hydroxyacetonitrile (also known as 2,4-dichloromandelonitrile). This reaction is reversible. libretexts.org

Hydrolysis : The nitrile functional group of the cyanohydrin intermediate is then hydrolyzed to a carboxylic acid. youtube.com This step is typically performed under strong acidic conditions (e.g., using concentrated hydrochloric acid) and heating. The hydrolysis converts the cyanohydrin into the final product, this compound. scribd.com

This pathway is advantageous as it allows for the direct introduction of both the hydroxyl and the carboxyl functionalities at the benzylic carbon.

StepReactantReagent(s)Intermediate/ProductReaction Type
12,4-DichlorobenzaldehydeNaCN, H+2-(2,4-Dichlorophenyl)-2-hydroxyacetonitrileNucleophilic Addition
22-(2,4-Dichlorophenyl)-2-hydroxyacetonitrileH3O+, HeatThis compoundHydrolysis

The mechanism of the cyanohydrin route is well-understood.

Step 1: Cyanohydrin Formation Mechanism : The reaction is initiated by the nucleophilic attack of the negatively charged cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. youtube.com This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. In the subsequent step, this alkoxide is protonated by a proton source, such as HCN or a dilute acid, to yield the neutral cyanohydrin product. youtube.com

Step 2: Nitrile Hydrolysis Mechanism : The acid-catalyzed hydrolysis of the cyanohydrin's nitrile group proceeds through several steps. scribd.com First, the nitrogen atom of the nitrile is protonated by the strong acid, making the carbon atom more electrophilic. A water molecule then acts as a nucleophile, attacking this carbon. A series of proton transfers and tautomerization steps follows, converting the cyano group into a primary amide intermediate. Under the harsh acidic and aqueous conditions, this amide is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion, yielding the final this compound. scribd.com

The formation of this compound has also been observed as a metabolic breakdown product of the acaricide Spirodiclofen (B1663620) in biological systems, indicating the existence of enzymatic pathways capable of these transformations. epa.govfao.org

Chiral Synthesis Strategies

This compound possesses a chiral center at the alpha-carbon. Therefore, it exists as a pair of enantiomers (R and S). Enantioselective synthesis, also known as asymmetric synthesis, aims to produce one of these enantiomers in excess over the other. wikipedia.org This is particularly crucial in the pharmaceutical industry, where different enantiomers of a drug often exhibit vastly different biological activities.

Asymmetric catalysis is a powerful strategy for achieving enantioselectivity, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. wikipedia.org For the synthesis of chiral this compound, the key stereochemistry-determining step is the addition of the cyanide nucleophile to the prochiral 2,4-dichlorobenzaldehyde.

A prominent method for this transformation is biocatalysis, which employs enzymes as catalysts. Specifically, enzymes called oxynitrilases (also known as hydroxynitrile lyases) are highly effective. d-nb.info

(R)-Oxynitrilase : This enzyme, often derived from almonds, catalyzes the addition of HCN to aldehydes to selectively produce (R)-cyanohydrins.

(S)-Oxynitrilase : Sourced from Sorghum bicolor, this enzyme preferentially synthesizes (S)-cyanohydrins from aromatic aldehydes. d-nb.info

By selecting the appropriate oxynitrilase, one can synthesize either the (R) or (S) enantiomer of 2-(2,4-dichlorophenyl)-2-hydroxyacetonitrile with high enantiomeric excess. Racemization-free hydrolysis of this chiral cyanohydrin then yields the corresponding enantiomer of this compound. d-nb.info

Besides biocatalysis, chiral metal complexes and small organic molecules (organocatalysts) are also employed in asymmetric catalysis to control the enantioselectivity of reactions like cyanohydrin formation. scienceopen.comnih.gov These catalysts create a chiral environment around the substrate, favoring the attack of the nucleophile from one face of the aldehyde over the other, thus leading to the preferential formation of one enantiomer. wikipedia.org

Catalyst TypeExampleStereochemical Outcome
Biocatalyst(R)-Oxynitrilase(R)-2-(2,4-Dichlorophenyl)-2-hydroxyacetonitrile
Biocatalyst(S)-Oxynitrilase(S)-2-(2,4-Dichlorophenyl)-2-hydroxyacetonitrile
Chemical CatalystChiral Lewis Acid ComplexesEnantioenriched Cyanohydrin
Chemical CatalystChiral OrganocatalystsEnantioenriched Cyanohydrin

Application of Chiral Auxiliaries in Stereocontrolled Synthesis

The stereocontrolled synthesis of chiral molecules like this compound can be effectively achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org

One of the most well-established classes of chiral auxiliaries is the oxazolidinones, as popularized by Evans. tcichemicals.com In a typical application, a carboxylic acid is converted to an N-acyloxazolidinone. The oxazolidinone then directs the stereoselective alkylation or aldol (B89426) condensation at the α-carbon. tcichemicals.comdu.ac.in For the synthesis of a substituted mandelic acid, an analogous strategy would involve the reaction of a glyoxylate (B1226380) derivative attached to a chiral auxiliary.

Another widely used class of chiral auxiliaries is based on pseudoephedrine. When pseudoephedrine is reacted with a carboxylic acid, it forms an amide. The α-proton of the carbonyl can be deprotonated to form an enolate, and the subsequent reaction with an electrophile is directed by the stereocenters of the pseudoephedrine moiety. wikipedia.org

A general scheme for the application of a chiral auxiliary in the synthesis of a substituted α-hydroxy acid is depicted below:

Attachment of an achiral substrate to the chiral auxiliary.

Diastereoselective reaction to create the new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in the reviewed literature, the principles established with other α-hydroxy acids are directly applicable. For instance, the cyclocondensation of a mandelic acid with pivaldehyde creates a cis-2,5-disubstituted 1,3-dioxolan-4-one, which can act as a chiral template. nih.gov The bulky tert-butyl group directs the approach of an electrophile, allowing for stereocontrolled synthesis. nih.gov

Chiral Auxiliary TypeGeneral ApplicationKey Principle
Oxazolidinones (Evans)Stereoselective aldol reactions and alkylations. tcichemicals.comFormation of a chiral enolate, where the auxiliary shields one face, directing the approach of the electrophile. tcichemicals.com
PseudoephedrineAsymmetric alkylation of carboxylic acids. wikipedia.orgThe methyl group of the pseudoephedrine directs the configuration of the addition product. wikipedia.org
trans-2-Phenyl-1-cyclohexanolAsymmetric ene reactions. wikipedia.orgUsed with glyoxylate esters to yield anti adducts as the major product. wikipedia.org
CamphorsultamVarious asymmetric transformations.Provides high diastereoselectivity in a range of reactions including alkylations and aldol reactions.

Strategies for Stereospecific Formation (e.g., Self-Reproduction of Chirality)

A notable strategy for the stereospecific synthesis of α-substituted α-hydroxy-carboxylic acids is the principle of "self-reproduction of chirality". ethz.ch This method allows for the α-alkylation of a chiral α-hydroxy acid, such as mandelic acid, without racemization and without the need for an external chiral auxiliary. ethz.chresearchgate.net

The process involves four key steps ethz.ch:

Formation of a temporary chiral center: The starting chiral α-hydroxy acid is reacted with an achiral aldehyde or ketone (e.g., pivaldehyde) to form a chiral heterocyclic acetal (B89532), typically a 1,3-dioxolan-4-one. This reaction proceeds diastereoselectively, creating a new stereocenter. ethz.chresearchgate.net

Trigonalization of the original stereocenter: The original stereogenic carbon is converted into a trigonal, sp²-hybridized center. This is usually achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) to form an enolate. researchgate.net

Diastereoselective introduction of a new group: The enolate then reacts with an electrophile (e.g., an alkyl halide). The stereochemical outcome of this step is controlled by the temporary stereocenter created in the first step. ethz.chresearchgate.net

Removal of the temporary center: Finally, the acetal is hydrolyzed to remove the temporary chiral center, yielding the α-substituted α-hydroxy-carboxylic acid with retention of configuration at the original stereocenter. ethz.chresearchgate.net

This methodology has been successfully applied to the alkylation of mandelic acid, demonstrating that the potential of inexpensive chiral building blocks can be significantly expanded. ethz.ch The diastereoselectivities achieved in these reactions are often very high, frequently exceeding 95%. researchgate.net

Biotechnological and Enzymatic Synthesis

Biotechnological routes to this compound and its analogs offer several advantages over traditional chemical synthesis, including mild reaction conditions, high selectivity, and reduced environmental impact. mdpi.comnih.gov

Microbial Biotransformation Pathways for Mandelic Acid Analogues

Microbial biotransformation utilizes whole microorganisms, such as bacteria and fungi, to carry out specific chemical conversions. nmb-journal.comresearchgate.net These processes are driven by the diverse enzymatic machinery present within the microbial cells. nmb-journal.com For the synthesis of mandelic acid analogues, a common strategy is the hydrolysis of the corresponding mandelonitrile (B1675950) derivative. researchgate.net

The degradation pathway of structurally related chlorinated aromatic compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides insights into potential microbial transformation routes. The biodegradation of 2,4-D often begins with the formation of 2,4-dichlorophenol, followed by ring cleavage. nih.gov While this is a degradative pathway, the enzymes involved demonstrate the capacity of microorganisms to process chlorinated aromatic structures.

Microorganisms can be sourced from the environment and screened for their ability to transform specific substrates. csir.co.za The biotransformation process can be carried out using either growing cultures or resting cells. csir.co.za Factors such as the microbial species, substrate structure, and culture conditions significantly influence the reaction's outcome and efficiency. csir.co.zamdpi.com

Enzyme-Mediated Synthesis (e.g., Nitrilase, Nitrile Hydratase, Amidase Systems)

Enzyme-mediated synthesis offers a more direct approach by using isolated enzymes or enzyme systems. For the production of α-hydroxy carboxylic acids from nitriles, two primary enzymatic pathways exist csir.co.zathieme-connect.de:

Nitrilase Pathway: A nitrilase (EC 3.5.5.1) directly hydrolyzes a nitrile to the corresponding carboxylic acid and ammonia (B1221849) in a single step. openbiotechnologyjournal.com This is a highly efficient route for producing compounds like (R)-(-)-mandelic acid from (R,S)-mandelonitrile. researchgate.net

Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, a nitrile hydratase (EC 4.2.1.84) converts the nitrile to an amide intermediate. csir.co.za Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final carboxylic acid. csir.co.zanih.gov This pathway can be advantageous if the amide is the desired product, or it can be manipulated to produce the acid. nih.gov

Nitrilases have drawn considerable attention due to their potential for enantioselective synthesis. researchgate.net For instance, the nitrilase from Pseudomonas fluorescens EBC191 has been shown to convert mandelonitrile to (R)-mandelic acid. nih.gov Protein engineering techniques, such as random and site-directed mutagenesis, have been successfully employed to improve the enantioselectivity and activity of nitrilases for specific substrates, including o-chloromandelonitrile. nih.gov A double mutant of the nitrilase from Burkholderia cenocepacia J2315 showed a significant enhancement in both enantioselectivity (from 89.2% to 99.1% enantiomeric excess) and activity for the hydrolysis of o-chloromandelonitrile. nih.gov

Enzyme SystemReactionKey Features
NitrilaseNitrile → Carboxylic Acid + Ammonia openbiotechnologyjournal.comSingle-step reaction, often enantioselective. thieme-connect.deresearchgate.net
Nitrile Hydratase & AmidaseNitrile → Amide → Carboxylic Acid + Ammonia csir.co.zanih.govTwo-step cascade, allows for isolation of amide intermediate. nih.gov The use of an amidase inhibitor can halt the reaction at the amide stage. csir.co.za

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of biocatalytic processes for synthesizing compounds like this compound, several reaction conditions must be optimized. mdpi.com These factors are crucial for the stability and activity of the biocatalyst, whether it be whole cells or isolated enzymes. mdpi.com

Key parameters for optimization include mdpi.com:

Temperature: Enzymes have an optimal temperature range for activity. Deviations from this range can lead to reduced activity or denaturation.

pH: The pH of the reaction medium affects the ionization state of the enzyme's active site and the substrate, thereby influencing catalytic activity.

Substrate and Product Concentration: High concentrations of the substrate or product can lead to inhibition of the enzyme, reducing the reaction rate. mdpi.com

Reaction Medium: The choice of buffer and the addition of organic co-solvents can affect enzyme stability and substrate solubility. thieme-connect.de Typically, a small fraction (5-10% v/v) of an organic solvent like methanol (B129727) or DMSO is used. thieme-connect.de

Biocatalyst Form: The enzyme can be used in various forms, such as a whole-cell catalyst, a cell-free extract, or an immobilized enzyme. thieme-connect.ded-nb.info Immobilization can enhance stability and allow for easier recovery and reuse of the biocatalyst. researchgate.net

For example, in the production of (R)-o-chloromandelic acid, using an ethyl acetate-water biphasic system allowed for the complete hydrolysis of 500 mM of the corresponding nitrile within 3 hours, achieving a high concentration of the desired acid with excellent enantiomeric excess. nih.gov Optimization strategies, such as response surface methodology (RSM), can be employed to systematically evaluate and refine these reaction conditions. mdpi.com

Stereochemical Aspects and Chiral Resolution of 2,4 Dichloromandelic Acid

Enantiomeric Forms and Racemic Mixtures

2,4-Dichloromandelic acid is a chiral molecule, meaning it is non-superimposable on its mirror image. This chirality arises from the presence of a stereocenter at the alpha-carbon (the carbon atom bonded to the carboxyl, hydroxyl, phenyl, and hydrogen groups). Due to this structural feature, the compound exists as a pair of enantiomers: (R)-2,4-Dichloromandelic acid and (S)-2,4-Dichloromandelic acid.

Enantiomers are stereoisomers that are mirror images of each other. wikipedia.org They possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules.

When synthesized from achiral starting materials without the influence of a chiral catalyst or environment, this compound is typically produced as a racemic mixture. A racemic mixture, or racemate, is an equimolar (50:50) mixture of both the (R)- and (S)-enantiomers. libretexts.orgmasterorganicchemistry.com Because the opposing optical rotations of the two enantiomers cancel each other out, a racemic mixture is optically inactive. wikipedia.org The separation of these enantiomers from a racemic mixture is a critical process known as chiral resolution, which is essential for applications where a single enantiomer is required.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Since enantiomers have the same physical properties, this cannot be achieved by standard separation techniques like simple crystallization or distillation. Instead, methods that rely on the differential interaction of the enantiomers with another chiral entity are employed.

Diastereomeric Salt Formation and Separation

One of the most common and industrially applied methods for resolving chiral acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base, often referred to as a resolving agent. libretexts.org This reaction creates a pair of diastereomers.

For example, reacting (R,S)-2,4-Dichloromandelic acid with a pure (R)-amine would produce two diastereomeric salts:

((R)-acid·(R)-base)

((S)-acid·(R)-base)

Unlike enantiomers, diastereomers are not mirror images and have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. Once the less-soluble salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which protonates the carboxylate and removes the chiral resolving agent.

Research on various halogenated mandelic acids demonstrates the efficacy of this method. For instance, different isomers of chloromandelic acid have been successfully resolved using chiral resolving agents like Levetiracetam and phenylethylamine. nih.govresearchgate.net The success of the resolution is highly dependent on factors such as the choice of resolving agent, the solvent system, and the crystallization temperature. researchgate.net

Kinetic Resolution through Enzymatic Transesterification

Kinetic resolution is a method that relies on the different rates of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective and stereoselective biocatalysts used for this purpose. sci-hub.st

In the context of a compound like this compound, enzymatic kinetic resolution can be performed through transesterification. In this process, the racemic acid is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme will selectively catalyze the esterification of one enantiomer at a much faster rate than the other.

For the closely related compound, (R,S)-2-chloromandelic acid, this method has been studied in detail. sci-hub.stnih.gov When catalyzed by Lipase AK in an organic solvent, the (R)-enantiomer is preferentially esterified. sci-hub.stnih.gov This leaves the reaction mixture enriched with the unreacted (S)-enantiomer of the acid and the newly formed ester of the (R)-enantiomer. These two compounds, having different functional groups (an acid and an ester), can then be easily separated by conventional chemical methods. Under optimal conditions, this enzymatic resolution can achieve high conversion of one enantiomer (≥98.85%) and leave the remaining enantiomer with a high enantiomeric excess (≥98.15%). nih.gov

Table 1: Influence of Different Lipases on the Kinetic Resolution of 2-Chloromandelic Acid Data based on research on the analogous compound 2-chloromandelic acid.

EnzymeConversion Rate (%)Enantiomeric Excess (%)
Lipase AK99.2698.48
Novozym 4008663.84Lower than Lipase AK
Novozym 43553.29Lower than Lipase AK
Lipozym TL RM52.96Lower than Lipase AK

Table based on data from a study on 2-chloromandelic acid. sci-hub.st

Chromatographic Enantioseparation (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. chiralpedia.com In this method, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. These differing interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation. chiralpedia.com

Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic polymers. mdpi.com For mandelic acid and its derivatives, polysaccharide-based columns such as CHIRALPAK® IC have proven effective. nih.gov The choice of mobile phase (the solvent that carries the sample through the column) is crucial for optimizing the separation.

Another advanced chromatographic technique involves molecularly imprinted polymers (MIPs). For the separation of 2-chloromandelic acid, a MIP was prepared using one enantiomer as a template. researchgate.net After the template is removed, the polymer contains chiral cavities that preferentially bind that specific enantiomer from a racemic mixture, allowing for separation. researchgate.netresearchgate.net

Chiral Discrimination Mechanisms

Chiral discrimination, or chiral recognition, is the ability of a chiral system to differentiate between enantiomers. This process is fundamental to all chiral resolution techniques and is governed by the specific interactions between the enantiomers and the chiral selector (e.g., resolving agent, enzyme, or CSP).

Supramolecular Interactions in Stereoselective Processes

The separation of enantiomers is fundamentally a result of differences in the stability of the diastereomeric complexes formed between the enantiomers and the chiral selector. This stability is dictated by a combination of non-covalent supramolecular interactions. mdpi.com According to the widely accepted three-point interaction model, for effective chiral recognition to occur, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these being stereochemically dependent.

In the case of diastereomeric salt crystallization of chloromandelic acids, X-ray crystallography has shown that while hydrogen bonding patterns can be very similar for both diastereomers, weaker interactions play a crucial role in discrimination. researchgate.net These include:

CH/π interactions: Interactions between C-H bonds and the electron cloud of an aromatic ring.

Van der Waals forces: Weak, short-range electrostatic attractions between uncharged molecules.

Halogen interactions: Non-covalent interactions involving halogen atoms.

Studies on the crystallization of mandelic acid with L-phenylalanine have shown that chiral recognition primarily occurs during the crystallization process itself, with the resulting diastereomeric crystals exhibiting different thermal stabilities due to differences in their crystal lattice energies. nih.gov These subtle differences in the energy of supramolecular interactions are what drive the separation, allowing one diastereomer to be isolated from the other. researchgate.netnih.gov

Role of Halogen Interactions in Chiral Recognition

Chiral recognition, the process by which a chiral system interacts selectively with one enantiomer over the other, is fundamental to the resolution of racemic mixtures. This recognition is governed by a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. In the case of halogenated compounds like this compound, halogen-mediated interactions are also a crucial factor. researchgate.netmdpi.com

Halogen bonding, a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species, can significantly influence molecular assembly and crystallization. nih.gov The chlorine substituents on the aromatic ring of this compound can participate in these interactions, influencing the formation of either homochiral (enantiomerically pure) or heterochiral (racemic) crystal structures. nih.gov The specific nature of these interactions, such as the geometry and energy of Cl⋯Cl or Cl⋯O contacts, can dictate whether molecules of the same chirality (homochiral recognition) or opposite chirality (heterochiral recognition) preferentially assemble. nih.gov

These halogen-mediated interactions are pivotal during diastereomeric crystallization, a common method for chiral resolution. researchgate.net In this process, a racemic mixture is reacted with a pure chiral resolving agent to form a pair of diastereomers. libretexts.org Because diastereomers have different physical properties, they can often be separated by crystallization. researchgate.net The stability and crystal packing of these diastereomeric salts are influenced by the complete network of intermolecular forces, including the halogen interactions contributed by the 2,4-dichloro-substituted phenyl group. researchgate.net The subtle differences in these interactions between the (R)-acid-resolving agent pair and the (S)-acid-resolving agent pair can lead to differences in solubility, enabling the separation of one diastereomer. nih.gov

Solid-State Characterization of Stereoisomers and Racemic Compounds

The characterization of this compound in the solid state is essential to distinguish between its pure enantiomers and its racemic form. While enantiomers possess identical physical properties in the solution state (in an achiral environment), their solid-state forms can exhibit different crystal structures and, consequently, different physical properties. The racemic mixture can crystallize in one of three ways: as a conglomerate (a physical mixture of separate enantiopure crystals), a racemic compound (a single crystalline phase with both enantiomers in the unit cell), or a solid solution. nih.gov Solid-state analytical techniques are employed to identify the nature of the solid form.

X-ray Powder Diffraction (XRPD) Analysis

X-ray Powder Diffraction (XRPD) is a primary technique for the solid-state characterization of pharmaceutical materials and other crystalline compounds. improvedpharma.com It provides direct information about the packing of molecules in the solid state. americanpharmaceuticalreview.com Crystalline materials produce a distinct diffraction pattern with sharp peaks at specific diffraction angles (2θ), which serves as a unique "fingerprint" for a specific crystal form. improvedpharma.com In contrast, amorphous materials lack long-range order and produce a diffuse halo pattern. improvedpharma.com

For this compound, the XRPD patterns of the pure (R)- and (S)-enantiomers would be identical. However, the pattern of the racemic compound, if it forms, would be distinctly different from that of the pure enantiomers. nih.govamericanpharmaceuticalreview.com By comparing the XRPD pattern of the racemate with that of a single enantiomer, one can determine whether it is a racemic compound or a conglomerate. This analysis is crucial for monitoring the success of chiral resolution and for identifying different polymorphic forms. americanpharmaceuticalreview.com

Table 1: Representative X-ray Powder Diffraction (XRPD) peak positions for a hypothetical racemic compound and a pure enantiomer of this compound, illustrating the distinct patterns that allow for differentiation.
FormProminent Peak Positions (2θ)
Racemic Compound10.5, 12.3, 15.8, 21.1, 25.4
Pure Enantiomer (R or S)9.8, 13.1, 16.5, 22.0, 24.7

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful analytical tool that provides atomic-level information about molecular structure, conformation, and dynamics in the solid state. preprints.orgmst.edu Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, molecules in a solid are in fixed or restricted orientations. nih.gov This results in broad spectral lines, which are narrowed using techniques like Magic-Angle Spinning (MAS). nih.gov

SS-NMR can effectively distinguish between different solid forms, such as enantiomers and racemic compounds. nih.gov While the solution NMR spectra of enantiomers are indistinguishable in an achiral solvent, their SS-NMR spectra can show differences if their crystal packing environments are not the same. More significantly, the spectrum of a racemic compound is often different from that of the pure enantiomers due to the different molecular environment in the crystal lattice. nih.gov Studies on similar compounds, such as mandelic acid, have shown distinctive chemical shifts between diastereomeric crystals in the solid state, which were not observable in solution, confirming that chiral recognition occurs during crystallization. nih.gov

Table 2: Illustrative ¹³C Solid-State NMR (SS-NMR) chemical shifts for key carbon atoms in a hypothetical racemic compound versus a pure enantiomer of this compound.
Carbon AtomRacemic Compound (ppm)Pure Enantiomer (ppm)
Carboxyl (C=O)175.8177.2
Hydroxyl-bearing (CH-OH)73.174.5
Aromatic C-Cl (C2)134.2133.6
Aromatic C-Cl (C4)131.9132.5

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which corresponds to the vibrational and rotational modes of its chemical bonds. mdpi.com The resulting spectrum provides a molecular fingerprint that is highly sensitive to the chemical structure and the local environment of the functional groups. nih.govnih.gov

In the solid state, the vibrational frequencies of functional groups, particularly those involved in hydrogen bonding like the hydroxyl (-OH) and carboxyl (-COOH) groups of this compound, are sensitive to the intermolecular interactions within the crystal lattice. nih.gov Because the crystal packing and hydrogen bonding networks in a racemic compound can differ from those in the pure enantiomers, their solid-state FTIR spectra will show discernible differences. nih.gov These differences may appear as shifts in peak positions or changes in peak shape and intensity, particularly in the regions corresponding to O-H and C=O stretching vibrations.

Table 3: Typical Fourier Transform Infrared (FTIR) vibrational frequencies for key functional groups in a hypothetical racemic compound and a pure enantiomer of this compound, highlighting differences due to solid-state packing.
Vibrational ModeRacemic Compound (cm⁻¹)Pure Enantiomer (cm⁻¹)
O-H Stretch (hydroxyl)34103450
O-H Stretch (carboxyl)3050 (broad)3085 (broad)
C=O Stretch (carboxyl)17151728
C-Cl Stretch780785

Metabolic and Biochemical Transformations Involving 2,4 Dichloromandelic Acid

Formation as a Metabolite of Xenobiotics

2,4-Dichloromandelic acid is a notable metabolite in the biotransformation of several xenobiotic compounds, including pesticides and antifungal agents. Its formation is a key step in the detoxification and elimination of these foreign substances from biological systems.

Spirodiclofen (B1663620) Metabolic Pathways

The acaricide Spirodiclofen undergoes metabolic degradation that leads to the formation of this compound. The primary metabolic pathway involves the cleavage of the ester bond in the Spirodiclofen molecule. This initial step is followed by the cleavage of the acid ring structure, which results in a ring-opened mandelic acid cyclohexyl ester intermediate. This intermediate is then further metabolized, ultimately yielding the free this compound.

Organophosphorus Insecticide Metabolism (e.g., Chlorfenvinphos (B103538), Dimethylvinphos)

Chlorfenvinphos: The metabolism of the organophosphorus insecticide Chlorfenvinphos also results in the production of this compound. It is considered one of the major metabolites of Chlorfenvinphos. The metabolic pathway involves several steps, with 2,4-dichlorophenacyl chloride being a likely intermediate that is further transformed into this compound.

Dimethylvinphos (B1214305): The metabolism of Dimethylvinphos, another organophosphorus insecticide, proceeds through demethylation followed by the hydrolysis of desmethyl dimethylvinphos. This process forms 2,4-dichlorophenacyl chloride, which is then further metabolized into several compounds, including this compound nih.gov.

Antifungal Agent Metabolism (e.g., Miconazole (B906), Isoconazole)

Miconazole: The antifungal agent Miconazole is metabolized in the liver, leading to the formation of two primary, non-active metabolites. One of these is this compound.

Isoconazole: Following intravenous administration, the antifungal drug Isoconazole is completely metabolized and rapidly eliminated. One of the main identified metabolites is this compound rxreasoner.com.

Elucidation of Biochemical Degradation Pathways

The biochemical degradation of this compound is crucial for its complete removal from the environment and biological systems. The degradation pathways involve mechanisms such as ring cleavage and ester hydrolysis, as well as the formation of oxidative metabolites.

Ring Cleavage and Ester Hydrolysis Mechanisms

Ring Cleavage: The degradation of aromatic compounds like this compound often proceeds via the cleavage of the aromatic ring. This critical step is typically catalyzed by ring-cleaving dioxygenases, which introduce molecular oxygen into the aromatic nucleus, leading to its opening nih.gov. This process transforms the stable aromatic structure into more readily degradable aliphatic compounds. For chlorinated aromatic compounds, this often follows initial hydroxylation of the ring.

Ester Hydrolysis: In instances where this compound is part of a larger ester molecule, ester hydrolysis is a key initial step in its degradation or formation. This reaction, which can be catalyzed by esterase enzymes, involves the cleavage of the ester bond, releasing the carboxylic acid (in this case, this compound) and an alcohol.

Oxidative Metabolite Formation (e.g., from Diols)

The oxidation of diols represents a potential pathway for the formation of acidic metabolites. In the context of chlorinated compounds, a dichlorinated diol could undergo oxidation to yield a corresponding acid. The oxidation of vicinal diols can lead to the cleavage of the glycol bond, while non-vicinal diols can be oxidized to form hydroxycarbonyl (B1239141) compounds rsc.org. This general oxidative mechanism could contribute to the formation of acidic metabolites in the broader metabolic landscape of chlorinated xenobiotics.

Further Transformations (e.g., Decarboxylation to 2,4-Dichlorobenzoic Acid, Glycosylation)

Once formed, this compound is subject to further metabolic processes, primarily decarboxylation and glycosylation, which alter its chemical structure and facilitate its eventual excretion.

Decarboxylation to 2,4-Dichlorobenzoic Acid: Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). While direct enzymatic decarboxylation of this compound is not extensively detailed in the literature, the oxidative decarboxylation of other mandelic acid derivatives is a known biochemical process. For instance, the oxidation of 3,4-dihydroxymandelic acid can lead to the formation of its corresponding benzaldehyde (B42025) through the loss of CO₂ nih.gov. It is chemically plausible that this compound could undergo a similar oxidative decarboxylation reaction to yield 2,4-dichlorobenzaldehyde (B42875), which would then be rapidly oxidized to the more stable 2,4-Dichlorobenzoic acid. This transformation represents a critical step in the catabolism of the mandelic acid side chain.

Glycosylation: Glycosylation is a crucial Phase II metabolic reaction where a carbohydrate is attached to a substrate, in this case, this compound. This process significantly increases the water solubility of the compound, detoxifying it and preparing it for elimination. In mammals, this typically involves conjugation with glucuronic acid. For example, this compound has been identified as a urinary metabolite in rats and dogs following exposure to the insecticide dimethylvinphos, where it is found alongside glucuronide conjugates of related metabolites nih.govtandfonline.com. Similarly, it is a known metabolite of the antifungal agent miconazole fda.gov.ph.

In plants, the parent compound 2,4-D undergoes extensive glycosylation with glucose to form glucose esters and glucosides as a primary detoxification mechanism consensus.appnih.govnih.gov. While this compound itself is not a commonly reported metabolite of 2,4-D in plants, if formed, it would likely be subject to similar conjugation reactions mediated by glycosyltransferases consensus.appnih.gov.

Enzyme Systems and Their Role in Biotransformation

The biotransformation of this compound and its precursors is mediated by a variety of enzyme systems. The activity and induction of these enzymes can significantly influence the rate and profile of metabolite formation.

Impact of Monooxygenase Induction on Metabolic Yields

Monooxygenases, particularly cytochrome P450 (CYP450) enzymes, are fundamental to the Phase I metabolism of many xenobiotics, including chlorinated aromatic compounds mdpi.comnih.gov. These enzymes introduce or expose functional groups, preparing the molecule for subsequent metabolic phases.

In studies on the insecticide dimethylvinphos, its metabolism to this compound in rats occurs via microsomal mono-oxygenases located in the liver nih.govtandfonline.com. The induction of these enzymes can have a profound effect on metabolic yields. Pre-treatment of rats with phenobarbital, a known inducer of microsomal enzymes, resulted in a dramatic 45-fold increase in the demethylation of dimethylvinphos, a key step in the pathway leading to this compound nih.govtandfonline.com. This demonstrates that the induction of monooxygenase activity can significantly accelerate the biotransformation of parent compounds, thereby increasing the yield of downstream metabolites like this compound.

Table 1: Effect of Monooxygenase Induction on Metabolic Activity
Treatment GroupEnzyme SystemInducerFold Increase in Metabolic ActivityReference
RatsMicrosomal Mono-oxygenasePhenobarbital45 nih.govtandfonline.com

Identification of Specific Enzymes (e.g., Hydrolases, Transferases)

Beyond monooxygenases, other specific enzyme families are critical in the metabolic pathways connected to this compound.

Hydrolases: These enzymes catalyze the cleavage of chemical bonds by the addition of water. In the broader metabolic pathways of chlorinated compounds like 2,4-D, hydrolases such as epoxide hydrolases and chlorodienelactone hydrolase play detoxification roles mdpi.comnih.gov. Epoxide hydrolases, for instance, convert reactive epoxide intermediates formed by CYP450s into more stable dihydrodiols mdpi.com. In plants, the hydrolysis of 2,4-D esters back to the active acid form is a critical step for its herbicidal activity and subsequent metabolism ucanr.edu.

Transferases: This large group of enzymes mediates the transfer of functional groups.

Glutathione (B108866) S-Transferases (GSTs): These enzymes are involved in the detoxification of a wide range of xenobiotics. In the metabolism of dimethylvinphos, a glutathione S-methyl transferase in the liver cytosol is one of the two primary enzymes responsible for the initial demethylation step leading to the formation of this compound nih.govtandfonline.com.

Glycosyltransferases: As mentioned, these enzymes are key to Phase II metabolism. In plants, glycosyltransferases are responsible for conjugating 2,4-D and its hydroxylated metabolites with sugars, a critical step in detoxification and resistance consensus.appnih.gov. In mammals, UDP-glucuronosyltransferases (UGTs) would be responsible for the glucuronidation of this compound or related metabolites.

Comparative Metabolic Profiling Across Biological Systems (e.g., Mammalian, Plant)

Significant differences exist in the metabolism of this compound precursors and related compounds across different biological kingdoms, notably between mammals and plants.

Mammalian Systems: In mammals, including rats, dogs, and humans, this compound is recognized as a urinary metabolite resulting from exposure to various compounds such as the organophosphate insecticides chlorfenvinphos and dimethylvinphos nih.govtandfonline.comfao.org. The metabolic fate of the parent herbicide 2,4-D shows considerable species-specific variation. In rats, 2,4-D is largely unmetabolized and rapidly excreted in the urine researchgate.netnih.gov. Conversely, in dogs, 2,4-D is eliminated much more slowly and undergoes extensive metabolism, primarily through conjugation with amino acids (like taurine (B1682933) and glycine) and glucuronic acid researchgate.netnih.gov. This slower clearance and extensive metabolism in dogs contribute to their higher sensitivity to 2,4-D toxicity researchgate.netnih.gov. The formation of this compound in mammals appears to be a product of the breakdown of more complex xenobiotics rather than a direct metabolite of 2,4-D.

Advanced Analytical Methodologies for 2,4 Dichloromandelic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of 2,4-Dichloromandelic acid and its related compounds. Different chromatographic techniques offer specific advantages for assessing purity, identifying metabolites, and resolving stereoisomers.

Liquid chromatography is a versatile technique for assessing the purity of this compound and confirming its identity. By employing a suitable stationary phase and mobile phase, impurities and degradation products can be effectively separated from the main compound. The retention time of the this compound peak, compared to a reference standard, serves as a key identifier. Furthermore, the area of the peak can be used to quantify the compound and determine its purity relative to other components in the sample.

A typical LC system for the analysis of mandelic acid derivatives might utilize a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a pH modifier such as formic acid to ensure the analyte is in a suitable ionic state for optimal separation. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light.

Table 1: Illustrative LC Parameters for Purity Analysis of Mandelic Acid Derivatives

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives and Metabolite Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, it must first be converted into a more volatile derivative. This process, known as derivatization, often involves esterification of the carboxylic acid group and etherification or acylation of the hydroxyl group. Common derivatizing agents include diazomethane (B1218177) for esterification and silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the hydroxyl group.

Once derivatized, the resulting volatile compound can be separated based on its boiling point and interaction with the GC column's stationary phase. GC coupled with a mass spectrometer (GC-MS) is particularly useful for metabolite analysis. This combination allows for the separation of different metabolites, followed by their identification based on their unique mass spectra. nih.govresearchgate.net For instance, in metabolomic studies, GC-MS can be used to profile a range of metabolites in biological samples, providing insights into the metabolic fate of this compound. nih.gov

Systematic studies on mandelic acid derivatives have been conducted to establish principles that correlate their structure with chiral selectivity on various cyclodextrin-based stationary phases in GC. mdpi.com These studies investigate the effects of different derivatives of the acidic and hydroxyl functional groups on chiral recognition. mdpi.com

This compound is a chiral molecule, existing as a pair of enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. csfarmacie.cz

CSPs are designed to interact differently with each enantiomer, leading to different retention times and, thus, their separation. csfarmacie.cz Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. csfarmacie.cz The choice of CSP and mobile phase is crucial for achieving optimal enantiomeric resolution. For mandelic acid and its derivatives, polysaccharide-based CSPs have proven to be effective. nih.gov The separation is influenced by factors such as the composition of the mobile phase (e.g., the type and percentage of alcohol), the flow rate, and the column temperature. nih.gov

The enantiomeric purity, or enantiomeric excess (ee), can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Example HPLC Conditions for Chiral Separation of Mandelic Acid Derivatives

ParameterCondition
Column Chiral Stationary Phase (e.g., CHIRALPAK® IC) nih.gov
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic acid (TFA) mixture nih.gov
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at 230 nm

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the methine proton (the proton on the carbon bearing the hydroxyl and carboxyl groups), and the hydroxyl and carboxylic acid protons. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, can help to confirm the substitution pattern on the aromatic ring. wordpress.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, or attached to an electronegative atom). wordpress.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further structural information by showing correlations between protons and between protons and carbons. hmdb.ca

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation method like LC or GC, it becomes a powerful tool for identifying and quantifying metabolites of this compound in complex biological matrices. ijpras.comnih.gov

In a typical LC-MS setup, the sample is first separated by the LC system. The eluent from the LC column is then introduced into the mass spectrometer, where the molecules are ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the parent compound and its metabolites. ijpras.comscispace.com

Tandem mass spectrometry (MS/MS or MSⁿ) is used for structural elucidation of metabolites. nih.gov In this technique, a specific ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions (product ions) are measured. The fragmentation pattern provides valuable information about the structure of the metabolite, such as the site of metabolic modification. nih.gov By comparing the MS/MS spectra of potential metabolites to that of the parent compound, the nature of the metabolic transformation can be deduced. nih.gov Quantification of metabolites can be achieved using techniques like selected reaction monitoring (SRM), which offers high sensitivity and selectivity. nih.gov

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible range. The 2,4-dichlorophenyl group within the this compound structure acts as a primary chromophore. The analysis of its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares the same chromophore, provides insight into the expected spectral characteristics.

Research on related compounds shows distinct absorption bands. For instance, studies on the photodegradation of 2,4-D revealed three characteristic absorption bands. researchgate.net The primary and secondary transitions are attributed to the aromatic group, while a third band is associated with the C-Cl bond. researchgate.net These transitions are typically of the n → π* and π → π* types. The absorbance maximum for a carbonyl group, like the one in the carboxylic acid moiety of this compound, typically corresponds to a weak n→π* transition. masterorganicchemistry.com

The UV-Vis spectral data for the closely related 2,4-Dichlorophenoxyacetic acid are summarized below, which are expected to be highly similar to those for this compound due to the identical chromophore system.

Table 1: UV-Vis Absorption Maxima for 2,4-Dichlorophenoxyacetic acid
Absorption Maximum (λmax)Attributed TransitionReference
210.5 nmAromatic Group (π → π) researchgate.net
245 nmAromatic Group (π → π) researchgate.net
283 nmC-Cl Bond (n → π*) researchgate.net

Ion-Exchange Techniques for Isolation and Characterization of Salts

Ion-exchange chromatography (IEC) is a powerful method for the separation and purification of ionizable molecules. nih.gov As an organic acid, this compound can be effectively isolated from complex mixtures using anion-exchange chromatography. In this technique, the stationary phase is a solid support, or matrix, with covalently attached positively charged groups (anion exchanger), which reversibly bind negatively charged molecules (anions). harvardapparatus.com

The process involves several key steps:

Equilibration : The ion-exchange column is prepared by washing it with a buffer to set the initial pH and ionic strength.

Sample Loading : A solution containing this compound is passed through the column. At a suitable pH above its pKa, the carboxylic acid group is deprotonated, forming the negatively charged 2,4-dichloromandelate anion, which binds to the positively charged resin, displacing counter-ions.

Washing : The column is washed to remove any unbound, neutral, or positively charged impurities.

Elution : The bound 2,4-dichloromandelate is recovered by changing the mobile phase conditions. This is typically achieved by increasing the ionic strength of the eluent (using a salt solution) or by decreasing the pH. The decrease in pH protonates the carboxylate group, neutralizing its charge and releasing it from the resin.

A patented method for the purification of the parent compound, mandelic acid, utilizes a weakly basic anion exchanger, demonstrating the efficacy of this approach. google.com The principles are directly applicable to its chlorinated derivatives.

Table 2: General Parameters for Anion-Exchange Isolation of Mandelic Acid Derivatives
ParameterDescriptionReference
Resin TypeWeakly basic anion exchanger (e.g., Polystyrene or Polyacrylic acid backbone) google.com
MechanismReversible binding of the carboxylate anion to the positively charged resin. nih.govharvardapparatus.com
EluentAcidic solution (e.g., HCl) to neutralize and release the bound mandelic acid derivative. google.com

Development of Sensitive and Selective Detection Methods for Trace Analysis

The detection of trace amounts of chlorophenoxy herbicides and their metabolites is of significant environmental interest. Consequently, numerous highly sensitive and selective analytical methods have been developed for the parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), which are readily adaptable for this compound. These methods often involve chromatographic separation coupled with highly sensitive detectors.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for quantification. A developed HPLC-UV method for 2,4-D demonstrated a limit of detection (LOD) of 0.45 µg/mL and a limit of quantification (LOQ) of 2 µg/mL, proving suitable for analyzing samples with concentrations in the parts-per-million range. researchgate.net

Gas Chromatography (GC) is another powerful separation technique. For trace analysis of compounds like 2,4-D, derivatization is often employed to increase volatility. When coupled with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds, this method provides an excellent signal-to-noise ratio for trace-level analysis. nih.gov

Advanced Sensor Technologies have been developed for ultra-trace detection. An evanescent wave all-fiber immunosensor, based on an indirect competitive immunoreaction, achieved a detection limit of 0.07 µg/L for 2,4-D in water samples. nih.gov This technique allows for over 100 assay cycles without significant loss of reactivity. nih.gov More recently, a sensor combining Surface-Enhanced Raman Scattering (SERS) with a molecularly imprinted polymer (MIP) for specific recognition achieved an exceptionally low detection limit of 0.00147 ng/mL for 2,4-D. researchgate.net

Table 3: Comparison of Trace Analysis Methods for Related Dichlorinated Compounds
MethodPrincipleLimit of Detection (LOD)Reference
HPLC-UVChromatographic separation with UV absorbance detection.0.45 µg/mL researchgate.net
GC-ECDChromatographic separation of derivatized analyte with electron capture detection.Not specified, but high signal-to-noise for trace levels. nih.gov
ImmunosensorCompetitive immunoassay on an all-fiber optic probe.0.07 µg/L (0.07 ng/mL) nih.gov
SERS-MIPMolecularly imprinted polymer for selective capture and SERS for detection.0.00147 ng/mL researchgate.net
Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound
2,4-Dichlorophenoxyacetic acid (2,4-D)
Mandelic acid
Hydrochloric acid (HCl)

Computational Chemistry and Molecular Modeling of 2,4 Dichloromandelic Acid

Structural Elucidation and Conformation Analysis

Computational methods are fundamental for elucidating the three-dimensional structure and conformational preferences of 2,4-Dichloromandelic acid. The molecule's flexibility is primarily determined by the rotation around two key single bonds: the bond connecting the phenyl ring to the chiral carbon (C-Cα) and the bond between the chiral carbon and the carboxylic acid group (Cα-COOH).

Conformational analysis, typically performed using molecular mechanics or more accurate quantum mechanical methods like Density Functional Theory (DFT), can identify the lowest energy conformers. nih.gov For instance, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been successfully used to optimize the structures of mandelic acid and its derivatives, providing data on bond lengths, angles, and dipole moments. nih.gov The presence of chlorine atoms at the 2- and 4-positions on the phenyl ring introduces significant steric and electronic effects that influence the preferred orientation of the acid side chain relative to the ring. Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule in different environments, such as in solution, by simulating the movement of atoms over time. acs.orguiuc.edu

Table 1: Key Dihedral Angles for Conformational Analysis of this compound
Dihedral AngleDescriptionComputational Significance
O=C-Cα-O-HRotation of the hydroxyl group of the carboxylic acidDetermines intramolecular hydrogen bonding possibilities and acidity.
C(phenyl)-C-Cα-ORotation of the entire side chain relative to the phenyl ringDefines the overall shape of the molecule and is influenced by steric hindrance from the ortho-chlorine substituent.
H-O-Cα-C(phenyl)Rotation of the α-hydroxyl groupInfluences interactions with solvents and chiral selectors.

Prediction of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry provides a framework for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde (B42875) with a cyanide source, followed by hydrolysis. nih.gov Transition state theory can be applied to model this and other synthetic pathways. wikipedia.org

Modeling of Enantioselective Processes and Chiral Recognition

As a chiral molecule, the separation of the R- and S-enantiomers of this compound is of significant interest. Computational modeling is an invaluable tool for understanding and predicting the mechanisms of chiral recognition, which is the basis for enantioselective separation techniques like diastereomeric crystallization. nih.govunamur.be

Studies on mandelic acid and its halogenated derivatives have successfully used computational approaches to model the interactions with chiral resolving agents and cyclodextrins. nih.govmdpi.com Molecular dynamics simulations and quantum mechanical calculations are used to analyze the diastereomeric complexes formed between the enantiomers and a chiral selector. acs.orguiuc.edu These models can quantify the binding energies and elucidate the specific non-covalent interactions—such as hydrogen bonding, halogen bonding, and π-π stacking—that are responsible for the differential stability of the diastereomeric pairs. researchgate.netnih.gov For example, theoretical calculations have been used to determine the favorable conformations and collisional cross-section (CCS) values of diastereomeric complexes of mandelic acid derivatives, which correlate with experimental observations from ion mobility mass spectrometry. nih.gov The insights gained from these models can guide the rational selection or design of more effective chiral selectors for resolving racemic mixtures of this compound. mdpi.comnih.gov

Table 2: Modeled Non-Covalent Interactions in Chiral Recognition of Mandelic Acid Derivatives
Interaction TypeDescriptionRelevance to this compound
Hydrogen BondingInteraction between H-bond donors (e.g., -OH, -COOH) and acceptors.Crucial for the interaction with chiral selectors, involving the hydroxyl and carboxyl groups. nih.gov
Halogen BondingInteraction involving the chlorine atoms as electrophilic regions.The two chlorine atoms can participate in specific interactions, influencing the stability of diastereomeric complexes. researchgate.net
π-π StackingAttractive interaction between the aromatic phenyl rings.Contributes to the overall stability of the host-guest complex. uiuc.edu
Steric RepulsionRepulsive forces due to overlapping electron clouds.The position of the chlorine atoms, particularly the ortho-substituent, can create steric hindrance that favors binding with one enantiomer over the other. mdpi.com

Simulation of Metabolic Pathways and Enzyme-Substrate Interactions

Computational methods are essential for simulating how this compound might interact with biological systems, such as enzymes involved in metabolic pathways. While the specific metabolic fate of this compound is not well-defined, modeling techniques can predict potential enzyme-substrate interactions and catalytic processes like enzymatic kinetic resolution.

A pertinent example is the modeling of the lipase-catalyzed transesterification of (R,S)-2-chloromandelic acid. nih.govsci-hub.st In that study, a quantitative model based on the Ping-Pong bi-bi mechanism was developed to simulate and optimize the kinetic resolution process, showing excellent agreement with experimental data. nih.govsci-hub.st Similar approaches could be applied to this compound.

Molecular docking is a widely used computational technique to predict the preferred binding mode of a ligand (substrate) to a protein (enzyme). nih.govresearchgate.net This method can place the R- and S-enantiomers of this compound into the active site of a target enzyme, such as a lipase (B570770) or racemase, and score the binding affinity. mdpi.comrsc.org Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the enzyme-substrate complex, observe conformational changes, and calculate binding free energies, providing a more dynamic and accurate picture of the interaction. nih.gov These simulations help identify key amino acid residues that interact with the substrate, which is crucial for understanding enzyme stereoselectivity and for guiding protein engineering efforts to improve catalytic efficiency. nih.govnih.gov

Table 3: Computational Methods in Enzyme-Substrate Interaction Studies
MethodApplicationInformation Gained
Molecular DockingPredicts the binding pose of a substrate in an enzyme's active site.Binding affinity scores, identification of key interacting residues, preferred orientation of enantiomers. mdpi.com
Molecular Dynamics (MD) SimulationSimulates the dynamic behavior of the enzyme-substrate complex over time.Stability of binding, conformational changes, calculation of binding free energy, role of solvent. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Models the chemical reaction within the enzyme active site with high accuracy.Reaction energy profiles, transition state structures, mechanism of bond breaking/formation.
Kinetic ModelingSimulates the overall reaction kinetics based on a proposed mechanism (e.g., Ping-Pong bi-bi).Prediction of conversion rates and enantiomeric excess over time, process optimization. nih.govsci-hub.st

Future Research Directions

Advancements in Asymmetric Synthesis Towards Highly Enantiopure Forms

The production of enantiomerically pure 2,4-Dichloromandelic acid is critical for its application in the pharmaceutical and chemical industries. Future research will likely concentrate on refining and innovating asymmetric synthesis and resolution techniques. Asymmetric synthesis, which creates a specific enantiomer from an achiral starting material, is an efficient method that avoids the loss of 50% of the material inherent in traditional resolution of racemic mixtures wikipedia.org.

Key areas for advancement include the development of novel chiral catalysts. This encompasses the design of more selective and efficient transition metal complexes and organocatalysts. chiralpedia.comnih.gov Organocatalysis, which utilizes small chiral organic molecules, has become a significant pillar in asymmetric synthesis and offers a metal-free alternative. chiralpedia.comnih.gov Research into bifunctional catalysts that combine different activation modes, such as Brønsted acids and hydrogen bond donors, could lead to highly efficient and enantioselective transformations. nih.govfrontiersin.org

Furthermore, improvements in chiral resolution techniques remain a vital research direction. While traditional methods like the crystallization of diastereomeric salts with chiral resolving agents are common, they can be laborious. wikipedia.org Future work may focus on developing more predictable and efficient resolution processes. Enantiospecific co-crystallization, which has been explored for other halogenated mandelic acids, presents a promising avenue. nih.gov Additionally, enzymatic kinetic resolution, which uses enzymes' stereoselectivity to separate enantiomers, offers a powerful tool for producing highly pure chiral compounds. frontiersin.orgnih.gov

Table 1: Comparison of Chiral Separation Techniques for Halogenated Mandelic Acids

TechniqueDescriptionPotential AdvantagesFuture Research Focus
Asymmetric CatalysisDirect synthesis of a single enantiomer using a chiral catalyst (e.g., organocatalysts, metal complexes). chiralpedia.commdpi.comHigh atom economy; avoids discarding 50% of the material. wikipedia.orgDesign of novel, highly selective, and reusable catalysts; exploring multi-catalytic strategies. frontiersin.org
Enzymatic Kinetic ResolutionUtilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. nih.govHigh enantioselectivity under mild conditions; environmentally friendly. chiralpedia.comDiscovery of novel enzymes with high activity and stability; enzyme immobilization for continuous processes.
Diastereomeric Salt CrystallizationReacting the racemic acid with a chiral base to form diastereomeric salts with different solubilities, which are then separated by crystallization. wikipedia.orglibretexts.orgWell-established and widely used method.Screening for more efficient and cost-effective chiral resolving agents; optimization of crystallization conditions. wikipedia.org
Enantiospecific Co-crystallizationFormation of a co-crystal between a chiral resolving agent and only one of the enantiomers from a racemic mixture. nih.govPotentially high resolution efficiency and purity. nih.govInvestigating a wider range of co-crystal formers; understanding the molecular interactions governing selectivity. nih.gov

Novel Biotechnological Applications for Sustainable Production

The shift towards green chemistry is driving research into sustainable methods for producing valuable chemicals. Biotechnological routes, utilizing microorganisms or isolated enzymes, offer an environmentally friendly alternative to traditional chemical synthesis for mandelic acid and its derivatives. mdpi.comnih.gov Future research in this area will focus on several key aspects for the production of this compound.

Metabolic engineering of microbial cell factories, such as Escherichia coli, is a primary focus. researchgate.netsciprofiles.com By introducing and optimizing metabolic pathways, researchers can engineer microorganisms to produce the target compound from simple feedstocks. This involves integrating exogenous enzymes and optimizing metabolic flux to enhance product titer and optical purity. mdpi.com For instance, recombinant E. coli strains expressing enzymes like (R)-specific oxynitrilase and nitrilase have been successfully used to produce (R)-mandelic acid and its derivatives. researchgate.netsciprofiles.com

Comprehensive Systems Biology Approaches to Metabolic Networks

While the metabolism of the structurally related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been studied in various organisms, the specific metabolic networks for this compound are less understood. nih.govnih.gov Future research will benefit from comprehensive systems biology approaches to elucidate how microorganisms and other organisms metabolize this compound.

This involves the use of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic view of the cellular response to this compound. By identifying the genes that are upregulated and the enzymes that are produced during its degradation, researchers can piece together the complete metabolic pathway. For example, studies on 2,4-D degradation have identified key enzymes like chlorophenol hydroxylase and pathways involving intermediates such as dichlorophenols and dichlorocatechols.

This knowledge can then be used to construct detailed metabolic models. These models can predict metabolic flux, identify potential bottlenecks in a pathway, and guide metabolic engineering efforts for bioremediation or bioproduction purposes. A systems-level understanding will be essential for harnessing natural microbial capabilities for the environmental degradation of chlorinated aromatic compounds or for optimizing engineered biosynthetic pathways.

Development of Functional Derivatives for Targeted Applications in Chemical Synthesis

This compound serves as a valuable chiral precursor for more complex molecules. nih.govresearchgate.net A significant future research direction is the systematic development of its functional derivatives for targeted applications. This involves modifying the carboxyl and hydroxyl groups to create new esters, amides, and other derivatives with tailored properties. nih.govuomus.edu.iq

Research will focus on synthesizing derivatives that can act as advanced chiral building blocks for the pharmaceutical industry. Enantiomerically pure mandelic acid derivatives are crucial intermediates in the synthesis of various drugs, including antithrombotic agents and antibiotics. mdpi.comnih.govresearchgate.net By creating a library of this compound derivatives, chemists can expand the toolkit available for constructing complex, stereochemically defined molecules.

Another key application is the development of derivatives to be used as chiral auxiliaries or ligands in asymmetric catalysis. The dichlorophenyl group can impart specific steric and electronic properties, which could be exploited to induce high levels of stereoselectivity in chemical reactions. Research into novel lactones (cyclic esters) and other functionalized derivatives could yield new catalysts or resolving agents for a broad range of chemical transformations. uomus.edu.iq

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Process Optimization

Table 2: Potential AI and Machine Learning Applications for this compound Research

Application AreaAI/ML TechniquePotential Impact
Asymmetric SynthesisRetrosynthetic Planning Models, Reaction Condition OptimizationFaster identification of efficient and novel synthetic pathways; reduced experimental effort. mdpi.comsynthiaonline.com
Derivative DiscoveryQuantitative Structure-Activity Relationship (QSAR), Generative ModelsIn silico design of new derivatives with targeted properties for use as catalysts or pharmaceutical precursors. nih.gov
Biocatalysis & FermentationProcess Optimization Algorithms, Metabolic Flux AnalysisImproved yields and efficiency in sustainable production through real-time control of process parameters. pharmafeatures.com
Metabolic Pathway ElucidationPattern Recognition in Omics DataAccelerated identification of genes, enzymes, and pathways involved in the metabolism of the compound. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 2,4-Dichloromandelic acid in laboratory settings?

Synthesis typically involves halogenation of mandelic acid derivatives or hydrolysis of dichlorophenylglycidic esters. Key steps include:

  • Purification : Column chromatography or recrystallization to isolate the compound, ensuring minimal contamination (critical for analytical reproducibility) .
  • Characterization : Confirm structure via 1^1H/13^13C NMR and FT-IR spectroscopy. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • Quality Control : Monitor reaction intermediates using thin-layer chromatography (TLC) to avoid side products .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • HPLC : Quantifies purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm. Retention time and peak symmetry indicate purity .
  • GC-MS : Identifies volatile derivatives (e.g., methyl esters) and detects trace impurities via fragmentation patterns .
  • NMR Spectroscopy : 1^1H NMR (δ 4.8 ppm for chiral center proton; δ 7.2–7.5 ppm for aromatic protons) confirms stereochemistry and substitution patterns .

Table 1. Comparison of Analytical Techniques

TechniqueParameters MeasuredSensitivityKey Considerations
HPLCPurity, Retention TimeHighOptimize mobile phase (e.g., acetonitrile/water)
GC-MSMolecular FragmentationModerate-HighDerivatization required for non-volatile samples
NMRStructural ConfirmationHighDeuterated solvents (e.g., DMSO-d6) for resolution

Q. How can researchers detect trace levels of this compound in environmental samples?

  • Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate the compound from water samples, followed by LC-MS/MS for quantification (LOD: 0.1 µg/L) .
  • Matrix Adjustment : For biological samples (e.g., urine), use creatinine adjustment to account for dilution variability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for this compound across studies?

  • Quality Control Documentation : Ensure studies report steps to avoid sample contamination (e.g., glassware pre-treatment) and analyte stability during storage (e.g., -80°C preservation) .
  • Temporal Variability : Account for exposure timing and physiological half-life (e.g., collect multiple urine samples over 24 hours) .
  • Statistical Harmonization : Use mixed-effects models to adjust for confounding variables (e.g., age, metabolic rate) .

Q. What advanced oxidation processes (AOPs) are suitable for degrading this compound, and how do their efficiencies compare?

  • Photo-Fenton : Fe2+^{2+}/H2_2O2_2 under UV light achieves >90% degradation at pH 2.5–3.5. Monitor hydroxyl radical (•OH) generation via electron paramagnetic resonance (EPR) .
  • Electrochemical Oxidation : Boron-doped diamond (BDD) anodes degrade 85–95% at neutral pH, with mineralization confirmed by TOC analysis .
  • UV/TiO2_2 : Nanoparticle catalysts under UV-C light achieve 70–80% degradation; optimize catalyst loading (1–2 g/L) and irradiation time .

Table 2. Key Parameters in Advanced Oxidation Processes

ProcessCatalystpH RangeEfficiencyByproducts Identified
Photo-FentonFe2+^{2+}/H2_2O2_22.5–3.5>90%Chlorinated intermediates (GC-MS)
ElectrochemicalBDD Anode5–785–95%Oxalic acid (HPLC)
UV/TiO2_2TiO2_2 NPsNeutral70–80%Dichloroacetic acid (IC)

Q. What experimental designs are optimal for studying the neurotoxic mechanisms of this compound?

  • In Vitro Models : Use SH-SY5Y neuronal cells exposed to 10–100 µM doses. Assess oxidative stress via glutathione depletion and lipid peroxidation assays .
  • In Vivo Models : Zebrafish larvae (Danio rerio) for behavioral studies (e.g., locomotor activity) with exposure concentrations ≤10 mg/L .
  • Data Triangulation : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify disrupted pathways (e.g., mitochondrial dysfunction) .

Methodological Considerations

  • Data Reproducibility : Follow protocols from primary literature and document deviations (e.g., temperature fluctuations during synthesis) .
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest in toxicity studies .
  • Open Science : Share raw data in repositories (e.g., Figshare) with metadata on experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.